Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline
CAS No.:
Cat. No.: VC17942341
Molecular Formula: C18H22F3NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22F3NO4 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24) |
| Standard InChI Key | RWCBEYAFNSRYJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline belongs to the class of Boc-protected proline derivatives, distinguished by the presence of a gamma-substituted trifluoromethylbenzyl group on the pyrrolidine ring. The compound’s stereochemistry, denoted by the (R)-configuration at the gamma position, plays a critical role in its interactions with biological targets . Key physicochemical properties include:
The trifluoromethyl group () contributes to the compound’s electron-withdrawing properties and hydrophobic character, which are pivotal for its bioactivity and stability under physiological conditions . The Boc group protects the amino functionality during synthetic processes, enabling selective deprotection in multi-step reactions .
Synthesis and Characterization
The synthesis of Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline typically involves sequential functionalization of L-proline. While detailed synthetic protocols are proprietary, general methodologies can be inferred from analogous Boc-protected amino acid syntheses :
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Protection of L-Proline: The amino group of L-proline is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Gamma-Substitution: The gamma position of the pyrrolidine ring is alkylated with 3-trifluoromethylbenzyl bromide via nucleophilic substitution.
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Purification: The product is purified using column chromatography or recrystallization to achieve high enantiomeric purity (>98.5%) .
Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification .
Applications in Research and Industry
Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline has emerged as a cornerstone in several research domains:
Peptide Synthesis
The compound serves as a rigid, conformationally constrained proline analog in solid-phase peptide synthesis (SPPS). Its trifluoromethylbenzyl group introduces steric bulk and electronic effects that influence peptide secondary structures, enabling the design of stable helices and beta-turn mimetics . For example, it has been incorporated into neuropeptide analogs to enhance blood-brain barrier permeability .
Medicinal Chemistry
In drug discovery, the compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Research highlights its use in developing inhibitors of proteases and kinases implicated in neurodegenerative diseases . Preliminary studies suggest activity against targets such as tau protein aggregation in Alzheimer’s disease .
Bioconjugation
The carboxylic acid moiety facilitates covalent attachment to biomolecules via amide bond formation. This property is exploited in antibody-drug conjugates (ADCs) to improve tumor-targeted drug delivery .
Fluorinated Drug Development
Fluorinated compounds often exhibit improved pharmacokinetic profiles. Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline is a precursor to fluorinated peptidomimetics with enhanced metabolic stability and oral bioavailability .
| Application Area | Key Contribution |
|---|---|
| Peptide Therapeutics | Stabilizes secondary structures |
| Enzyme Inhibition | Targets proteases/kinases in neurodegeneration |
| Drug Delivery Systems | Enhances ADC efficacy |
| Fluorinated Analog Design | Improves metabolic stability |
Biological Activity and Mechanistic Insights
While in vivo data remain limited, in vitro studies indicate that Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline modulates enzyme activity through competitive inhibition. For instance, it binds to the active site of prolyl oligopeptidase (POP), a serine protease linked to cognitive disorders, with an IC value of 2.3 µM . Molecular docking simulations reveal that the trifluoromethylbenzyl group forms hydrophobic interactions with Leu-137 and Tyr-473 residues, while the pyrrolidine ring induces conformational changes in the enzyme .
Comparative Analysis with Related Compounds
The compound’s unique attributes become evident when compared to other Boc-protected proline derivatives:
| Compound | Structural Feature | Key Difference |
|---|---|---|
| Boc-L-Proline | No gamma-substituent | Less rigid, lower lipophilicity |
| Boc-α-allyl-Proline | Allyl group at alpha position | Altered steric effects, reduced metabolic stability |
| Boc-4-phenyl-L-proline | Phenyl group at C4 | Different hydrophobic profile |
The trifluoromethylbenzyl group in Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline confers superior target selectivity compared to these analogs, particularly in environments requiring strong hydrophobic interactions .
Future Research Directions
Further investigation is warranted to:
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